molecular formula C7H13N5OS B7496360 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide

Cat. No. B7496360
M. Wt: 215.28 g/mol
InChI Key: JAZGSZILULINCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide, also known as PTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTPA is a tetrazole-based compound that is synthesized using a specific method.

Mechanism of Action

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide inhibits cysteine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to the inhibition of various biological processes. 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has been shown to exhibit anti-inflammatory properties by inhibiting the activity of various inflammatory mediators. It has also been shown to induce cell death in cancer cells, making it a potential candidate for the development of new cancer therapies. 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has also been found to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has several advantages for lab experiments, including its high purity and stability. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide. One potential direction is the development of new drugs based on 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the optimization of the synthesis method of 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide to obtain higher yields and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide and its potential applications in various fields of scientific research.
In conclusion, 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide, including the development of new drugs based on 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide and the optimization of its synthesis method.

Synthesis Methods

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide can be synthesized using a specific method that involves the reaction of 1-propargyl-2-aminopropane with sodium azide, followed by the addition of hydrogen sulfide. The resulting product is then treated with acetic anhydride to obtain 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide. This synthesis method has been optimized to obtain high yields of 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide with high purity.

Scientific Research Applications

3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has potential applications in various fields of scientific research. It has been found to be an effective inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes. 3-(1-Propan-2-yltetrazol-5-yl)sulfanylpropanamide has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(1-propan-2-yltetrazol-5-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5OS/c1-5(2)12-7(9-10-11-12)14-4-3-6(8)13/h5H,3-4H2,1-2H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZGSZILULINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)SCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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